Potent Inhibition of 5-HT1A Receptor-Mediated Adenylate Cyclase Activity Compared to Structurally Divergent Xanthene Analogs
The target compound demonstrates inhibition of forskolin-stimulated adenylate cyclase activity in a cellular assay expressing human 5-HT1A receptors, with a reported activity range of 110-250 nM [1]. This functional antagonism at a key GPCR signaling node represents a distinct activity profile. In contrast, a structurally divergent analog, 1-methyl-4-(9H-xanthen-9-yl)piperazine (which lacks the carbonyl-aminopiperazine motif), is primarily associated with gastric antisecretory activity in other model systems . This divergence underscores the unique functional consequence of the 4-aminopiperazine-carbonyl substitution.
| Evidence Dimension | Functional inhibition of 5-HT1A receptor-coupled adenylate cyclase |
|---|---|
| Target Compound Data | Inhibitory activity range: 110-250 nM |
| Comparator Or Baseline | 1-methyl-4-(9H-xanthen-9-yl)piperazine |
| Quantified Difference | Not quantifiable (different biological targets/assays) |
| Conditions | HeLa cells expressing human 5-HT1A receptor; forskolin-stimulated cAMP production |
Why This Matters
This data provides a quantitative benchmark for 5-HT1A-mediated functional activity, a feature not observed for simpler xanthene-piperazine analogs lacking the aminocarbonyl group, thus guiding selection for CNS or GPCR-focused projects.
- [1] BindingDB. (2007). Assay entry for inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells. ChEMBL_198198 (CHEMBL799817). Retrieved April 2026. View Source
